molecular formula C15H17NO2 B5624520 9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B5624520
M. Wt: 243.30 g/mol
InChI Key: ILVZKTJIYSKSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole derivatives often involves multi-step chemical processes that can include cyclization reactions, substitutions, and the introduction of functional groups. For example, compounds similar to 9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized through processes involving key steps such as cyclization and substitution reactions to introduce the ethyl and methoxy groups at specific positions on the carbazole nucleus (Srinivasulu et al., 2007).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by a tricyclic core consisting of two benzene rings fused on either side of a pyrrole ring. The presence of substituents such as ethyl and methoxy groups can influence the electronic distribution, conformational stability, and interaction of the molecule with its environment, impacting its chemical reactivity and physical properties. Structural analysis techniques, including X-ray crystallography, have been employed to determine the precise arrangement of atoms within carbazole derivatives and understand the impact of various substituents on the molecule's overall structure (Flores et al., 2023).

Mechanism of Action

The mechanism of action of similar compounds, such as DMTCO and MDDCO, involves intermolecular hydrogen bonding in protic solvents . This is confirmed by the comparison of their behavior in toluene-acetonitrile and toluene-methanol solvent mixtures .

Future Directions

The future directions in the study of similar compounds, such as tetrahydrocarbazoles, involve the synthesis of novel fluorophores that are amenable to further chemical functionalization and modification . This is essential to obtain materials with tunable optoelectronic properties .

properties

IUPAC Name

9-ethyl-7-methoxy-3,4-dihydro-2H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-16-13-9-10(18-2)7-8-11(13)12-5-4-6-14(17)15(12)16/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZKTJIYSKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)C3=C1C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.